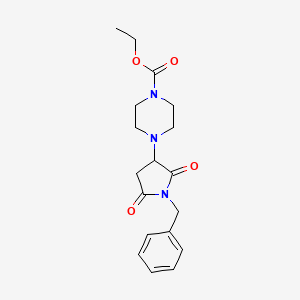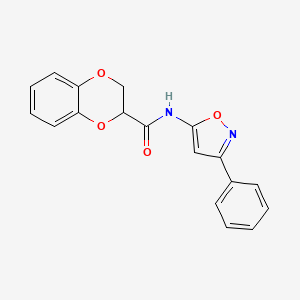![molecular formula C18H21N7O B12208946 2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol](/img/structure/B12208946.png)
2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol is a complex organic compound with the molecular formula C18H21N7O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with pteridine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, solvents like DMSO
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential acetylcholinesterase inhibitor for treating Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol involves its interaction with acetylcholinesterase (AChE). It inhibits AChE by binding to its active site, preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. This inhibition enhances cholinergic transmission, which can alleviate symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Phenylpiperazin-1-yl)pyrimidin-4-yl]amino}ethanol
- 2-{[2-(4-Phenylpiperazin-1-yl)quinazolin-4-yl]amino}ethanol
- 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
Uniqueness
2-{[2-(4-Phenylpiperazin-1-yl)pteridin-4-yl]amino}ethanol is unique due to its specific pteridine core structure, which imparts distinct biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted medicinal chemistry research .
Properties
Molecular Formula |
C18H21N7O |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)pteridin-4-yl]amino]ethanol |
InChI |
InChI=1S/C18H21N7O/c26-13-8-21-17-15-16(20-7-6-19-15)22-18(23-17)25-11-9-24(10-12-25)14-4-2-1-3-5-14/h1-7,26H,8-13H2,(H,20,21,22,23) |
InChI Key |
ZXJMVIAADKTQEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-ethyl-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B12208870.png)
![3-[3-(2,4-Dimethylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-yl]naphthalen-2-ol](/img/structure/B12208882.png)
![2-[(1-Ethyl-5-methoxyindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate](/img/structure/B12208883.png)
![methyl N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(4-methylphenyl)acetyl]glycinate](/img/structure/B12208888.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12208896.png)
![N-benzyl-2-(7-hydroxy-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetamide](/img/structure/B12208901.png)
![(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12208906.png)

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12208920.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12208953.png)
![6-[(p-Tolylsulfonyl)amino]hexanoic acid methyl ester](/img/structure/B12208954.png)
![5-bromo-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12208959.png)
![2-[3-(2-Chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[4,5-e]pyrimidin-7-y l]thiophene](/img/structure/B12208961.png)
